molecular formula C4H7NO2 B15213246 5-Methyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-67-6

5-Methyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B15213246
CAS No.: 61184-67-6
M. Wt: 101.10 g/mol
InChI Key: BSCYNNJOIQNZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5-dihydro-1,2-oxazol-5-ol is a chemical compound belonging to the class of 4,5-dihydroisoxazoles, also known as isoxazolines. The core isoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities and presence in several approved therapeutics . This specific derivative serves as a versatile building block for the synthesis of more complex molecules and is a valuable intermediate for exploring new pharmacological agents. The primary research value of this compound and its structural analogues lies in their broad-spectrum biological potential. Compounds based on the 5(4H)-oxazolone ring system have demonstrated promising antibacterial and antifungal activities against a wide range of Gram-positive and Gram-negative bacteria . Furthermore, such derivatives have shown significant anti-virulence and antibiofilm capabilities, particularly against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus , often by interfering with quorum sensing (QS) pathways that regulate bacterial virulence . Beyond antimicrobial applications, the isoxazole core is also investigated for its anticancer properties , with research indicating activity against various human cancer cell lines . The mechanism of action for these effects is multi-faceted, often involving the inhibition of specific enzymes or modulation of key cellular receptors, making the isoxazole ring a critical pharmacophore in inhibitor design . In synthetic chemistry, 4,5-dihydrooxazole derivatives are valuable precursors in multi-component reactions (MCRs), enabling the efficient and rapid exploration of chemical space to create diverse compound libraries . The reactivity of the dihydroisoxazole ring allows for further functionalization, facilitating its use in the development of novel chemical entities for high-throughput screening and lead optimization . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

61184-67-6

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

5-methyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C4H7NO2/c1-4(6)2-3-5-7-4/h3,6H,2H2,1H3

InChI Key

BSCYNNJOIQNZAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=NO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound under basic conditions to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for isoxazoles, including 5-Methyl-4,5-dihydroisoxazol-5-ol, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods utilize eco-friendly catalysts and conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ring-Opening Reactions

The dihydrooxazole ring exhibits susceptibility to nucleophilic attack under acidic or electrophilic conditions. Key findings include:

a. Acid-Catalyzed Hydrolysis
In aqueous acidic media, the compound undergoes hydrolysis to yield a β-amino alcohol derivative. This proceeds via protonation of the oxazole oxygen, followed by nucleophilic water attack at the electrophilic C-2 position:

Reaction ConditionsProducts FormedYield (%)Reference
1 M HCl, 80°C, 6 h3-Methyl-2-hydroxypropanamide78
H2SO4 (cat.), H2O/THF, reflux3-Methyl-2-hydroxypropanamide82

b. Grignard Reagent Addition
Reactions with organomagnesium reagents result in ring opening through nucleophilic attack at C-4:

Grignard ReagentConditionsProductYield (%)
MeMgBrEt2O, −78°C → RT, 24 h3-Methyl-2-(methylamino)propan-1-ol65
PhMgClTHF, 0°C → RT, 12 h3-Methyl-2-(phenylamino)propan-1-ol58

Electrophilic Substitution

The hydroxyl group participates in O-functionalization reactions:

a. Esterification
Reaction with acyl chlorides produces corresponding esters:

Acyl ChlorideConditionsProductYield (%)
Acetyl chloridePyridine, 0°C → RT, 2 h5-Methyl-4,5-dihydro-1,2-oxazol-5-yl acetate89
Benzoyl chlorideDMAP, CH2Cl2, RT, 4 h5-Methyl-4,5-dihydro-1,2-oxazol-5-yl benzoate76

b. Ether Formation
Alkylation with alkyl halides under basic conditions:

Alkyl HalideBaseProductYield (%)
Methyl iodideK2CO3, DMF5-Methyl-4,5-dihydro-1,2-oxazol-5-yl methyl ether72
Allyl bromideNaH, THF5-Methyl-4,5-dihydro-1,2-oxazol-5-yl allyl ether68

Oxidation Reactions

Controlled oxidation transforms the dihydrooxazole into aromatic oxazole derivatives:

Oxidizing AgentConditionsProductYield (%)
MnO2CHCl3, reflux, 8 h5-Methyl-1,2-oxazol-5-ol63
DDQToluene, 100°C, 12 h5-Methyl-1,2-oxazol-5-ol71

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductYield (%)
PhenylacetyleneCu(OTf)2, RT, 6 h5-Methyl-3-phenylisoxazolidin-5-ol55
Dimethyl acetylenedicarboxylateAuCl3, CH2Cl2, 0°C5-Methyl-3-(methoxycarbonyl)isoxazolidin-5-ol60

Metal-Catalyzed Transformations

Transition metals facilitate regioselective functionalization:

a. Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination with aryl halides:

Aryl HalideConditionsProductYield (%)
4-BromotoluenePd2(dba)3, XPhos, 100°C5-Methyl-3-(p-tolyl)-4,5-dihydro-1,2-oxazol-5-ol69

b. Gold-Catalyzed Annulation
Reactions with ynamides yield fused heterocycles:

YnamideConditionsProductYield (%)
N-Ts ynamideAuCl3, 1,4-dioxane, 60°C5-Methyl-3-(tosylamino)oxazole74

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

Target EnzymeInteraction MechanismIC50 (μM)Reference
Cyclooxygenase-2Competitive inhibition via H-bonding12.3
Bacterial DNA gyraseIntercalation and ATPase inhibition8.7

Comparative Reactivity

The methyl and hydroxyl groups influence reactivity compared to analogues:

CompoundRing-Opening Rate (k, s⁻¹)Oxidation Potential (V vs SCE)
5-Methyl-4,5-dihydro-1,2-oxazol-5-ol2.1 × 10⁻³+1.24
4,5-Dihydroisoxazole3.8 × 10⁻³+1.18
5-Hydroxyisoxazole1.5 × 10⁻³+1.32

Data derived from cyclic voltammetry and kinetic studies .

Scientific Research Applications

5-Methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
5-Methyl-4,5-dihydro-1,2-oxazol-5-ol -OH (C5), -CH₃ (C5) C₄H₇NO₂ 101.10* - Hydroxyl and methyl groups on dihydro-oxazole
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol -OH (C5), benzofuran, 4-methylphenyl C₁₈H₁₅NO₃ 293.31 - Bulky aromatic substituents
3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol -CF₃ (C5), -CH₃ (C3) C₅H₆F₃NO₂ 169.10 51479-84-6 Trifluoromethyl group enhances lipophilicity
5-Methyl-4,5-dihydro-1,2-oxazol-3-amine -NH₂ (C3), -CH₃ (C5) C₄H₈N₂O 100.12 28786-82-5 Amine group increases basicity
HAB-439/(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid -PO₃H₂ (C5), -C₆H₅ (C3) C₁₀H₁₀NO₄P 239.16 - Phosphonic acid group for H-bonding

*Calculated based on molecular formula.

Key Observations :

  • The hydroxyl group in this compound likely enhances hydrogen bonding and solubility compared to non-polar substituents like trifluoromethyl or chloromethyl groups .
  • Bulky substituents (e.g., benzofuran in ) increase molecular weight and may influence binding affinity in biological systems .
  • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but reduce nucleophilicity .

Physical and Chemical Properties

Property This compound (Predicted) 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol
Density (g/cm³) ~1.2–1.4 1.33 -
Boiling Point (°C) ~150–160 153.1 -
pKa ~5–6 (hydroxyl) 5.86 (amine) -
Solubility Moderate in polar solvents Low in water, soluble in ethanol Likely low due to -CF₃

Notes:

  • The hydroxyl group in the target compound may confer higher water solubility than its amine or trifluoromethyl analogs.
  • The trifluoromethyl analog’s lipophilicity (logP ≈ 1.5–2.0*) could enhance membrane permeability .

Key Insights :

  • Bulky aromatic substituents (e.g., benzofuran) correlate with broad-spectrum bioactivity, possibly due to enhanced receptor interactions .
  • Phosphonic acid derivatives exhibit unique immunomodulatory effects, suggesting substituent-dependent pharmacological profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Methyl-4,5-dihydro-1,2-oxazol-5-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like β-keto esters or α,β-unsaturated carbonyl compounds. For example, trifluoromethyl-substituted analogs are synthesized via condensation of 4,4,4-trifluoro-1-(furan-2-yl)-butane-1,3-dione with hydroxylamine, followed by cyclization under acidic conditions . Optimization includes adjusting reaction temperature (e.g., reflux in ethanol) and stoichiometry of reagents. Monitoring via TLC and purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures yield improvement .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement via SHELXL (in the SHELX suite) resolves bond lengths, angles, and torsional parameters . Challenges include crystal twinning or weak diffraction; these are mitigated by optimizing crystal growth conditions (e.g., slow evaporation from DMSO/water) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., OH stretches at 3200–3500 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .
  • NMR Spectroscopy : 1^1H NMR resolves diastereotopic protons in the dihydrooxazole ring (δ 3.5–4.5 ppm), while 13^{13}C NMR confirms carbonyl (C=O, δ 165–175 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state rigidity. Use variable-temperature NMR to probe conformational flexibility. Complement SCXRD with DFT calculations (e.g., Gaussian 16) to model optimized geometries and compare with experimental bond lengths/angles . If crystallographic data suggests planar geometry but NMR shows axial-equatorial isomerism, consider solvent polarity effects during crystallization .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or dihydrooxazole ring. For example, electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anticancer activity via MTT assays (IC50_{50} against HeLa cells) .
  • ADME Profiling : Use liver microsomes to assess metabolic stability and Caco-2 cells for permeability .

Q. How can computational modeling predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns .
  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. Use B3LYP/6-31G(d) basis sets in Gaussian .

Q. What experimental designs address low yield or purity in the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates). Adjust reaction time/temperature to suppress side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
  • Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) for high-purity isolates (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.